7-Chloromethyl 17R-Drospirenone

Impurity Profiling Stereochemistry Chromatographic Separation

Method variability from non-certified impurity standards triggers OOS investigations and ANDA deficiencies. 7-Chloromethyl 17R-Drospirenone (EP Impurity H) eliminates this risk as an EP-compliant reference standard with defined 7β-chloromethyl/17R stereochemistry. • Supplied with full COA documentation (>95% HPLC purity) meeting ICH Q3A and EP monograph specifications. • Distinct from the 17α-epimer (Impurity G); ensures accurate retention time alignment and impurity quantification. • Enables robust HPLC/UPLC method validation, forced degradation studies, and multi-site QC consistency for drospirenone API.

Molecular Formula C24H31ClO3
Molecular Weight 403.0 g/mol
Cat. No. B12317679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloromethyl 17R-Drospirenone
Molecular FormulaC24H31ClO3
Molecular Weight403.0 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)CCl
InChIInChI=1S/C24H31ClO3/c1-22-6-3-15(26)10-14(22)9-13(12-25)20-17(22)4-7-23(2)21(20)16-11-18(16)24(23)8-5-19(27)28-24/h10,13,16-18,20-21H,3-9,11-12H2,1-2H3
InChIKeyYGBFZJNESAZJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloromethyl 17R-Drospirenone: Identity, Regulatory Designation, and Baseline Characteristics


7-Chloromethyl 17R-Drospirenone (CAS 932388-89-1) is a steroidal compound formally designated as Drospirenone EP Impurity H and 3′-Chloro-3′,6-seco-17-epidrospirenone [1]. It is structurally characterized as a chloromethyl-substituted spirolactone derivative with molecular formula C24H31ClO3 and molecular weight 402.95 g/mol . The compound is one of two epimeric lactones generated from drospirenone upon acidic treatment and serves as a pharmacopeial reference standard for impurity profiling during drospirenone API manufacturing [2]. Unlike the parent drug, which is a clinically approved synthetic progestin with anti-mineralocorticoid and anti-androgenic activities, 7-Chloromethyl 17R-Drospirenone is utilized exclusively as an analytical reference material and has no documented therapeutic application [3]. Its primary procurement value lies in its regulatory compliance as a fully characterized impurity standard for method development, validation, and quality control in abbreviated new drug applications (ANDAs) and commercial drospirenone production [4].

7-Chloromethyl 17R-Drospirenone: Structural Determinants of Differentiation from Generic Impurity Standards


Generic substitution fails for 7-Chloromethyl 17R-Drospirenone because its precise stereochemical configuration and chloromethyl substitution pattern are non-interchangeable with other drospirenone-related impurities or alternative reference standards. The compound is a specific epimeric lactone with defined 7β-chloromethyl and 17R stereochemistry, distinguishing it from the 17α-epimer (7-Chloromethyl Drospirenone, EP Impurity G, CAS 932388-90-4) and from the non-chlorinated 17R-Drospirenone (EP Impurity E, CAS 90457-65-1) [1]. Regulatory frameworks (EP, USP) mandate impurity-specific reference standards for accurate quantification; substitution with a non-identical impurity standard compromises chromatographic resolution, retention time alignment, and method accuracy [2]. The compound is supplied with full characterization data compliant with EP guidelines, including HPLC purity specifications (typically >95%), ensuring traceability to pharmacopeial monographs—a requirement not met by non-certified or structurally distinct impurity preparations [3].

7-Chloromethyl 17R-Drospirenone: Quantitative Differentiation Evidence Versus Comparator Impurities


Structural and Stereochemical Differentiation from 17α-Epimer (EP Impurity G)

7-Chloromethyl 17R-Drospirenone (EP Impurity H, CAS 932388-89-1) is the 17R epimer of 7-Chloromethyl Drospirenone (EP Impurity G, CAS 932388-90-4). The two epimers arise from drospirenone acidic treatment and exhibit distinct chromatographic retention behavior [1]. The 17R configuration (C-17 epimeric to natural drospirenone) yields a different interaction profile with reversed-phase stationary phases compared to the 17α-epimer, enabling baseline separation under EP-specified HPLC conditions . This stereochemical distinction is critical for accurate impurity quantification, as co-elution or misidentification would lead to erroneous impurity level reporting in drospirenone API batches [2].

Impurity Profiling Stereochemistry Chromatographic Separation

Functional Group Differentiation: Chloromethyl vs. Non-Chlorinated 17R-Drospirenone

7-Chloromethyl 17R-Drospirenone (MW 402.95 g/mol, C24H31ClO3) differs from 17R-Drospirenone (EP Impurity E, CAS 90457-65-1, MW 366.49 g/mol, C24H30O3) by the presence of a chloromethyl substituent at the 7β position [1]. This structural modification increases molecular weight by approximately 36.5 Da (one chlorine atom replacing one hydrogen) and introduces a distinctive isotopic pattern (3:1 ratio for 35Cl/37Cl) in mass spectrometry, enabling unambiguous identification via LC-MS [2]. The chloromethyl group also alters lipophilicity (calculated logP increase), impacting chromatographic retention relative to non-chlorinated analogs .

Impurity Identification Mass Spectrometry Analytical Reference

Regulatory Designation and Method Traceability Versus Alternative Impurity Standards

7-Chloromethyl 17R-Drospirenone is explicitly designated as Drospirenone EP Impurity H in the European Pharmacopoeia, with defined acceptance criteria and chromatographic specifications [1]. In contrast, alternative impurity standards such as non-certified laboratory preparations or structurally related compounds lacking EP designation cannot be used for regulatory submission without extensive revalidation. EP-certified reference standards are manufactured under ISO 17034 and ISO/IEC 17025 accredited systems, ensuring metrological traceability and certified purity values (e.g., >95% by HPLC, with COA documentation) . Substitution with non-EP reference materials introduces measurement uncertainty and may be rejected by regulatory agencies during ANDA review [2].

Pharmacopeial Compliance Reference Standards Method Validation

Storage Stability and Physical Form Differentiation from Parent Drug

7-Chloromethyl 17R-Drospirenone is supplied as a neat solid (typically white powder) with recommended storage at +4°C (refrigerated) to maintain certified purity over shelf life [1]. This contrasts with the parent drug drospirenone (CAS 67392-87-4), which is stable at room temperature and formulated as an active pharmaceutical ingredient for oral administration. The impurity standard requires refrigeration to prevent degradation that could compromise quantitative accuracy in analytical methods; stability data indicate that storage at 2–8°C preserves purity >95% for the certified period [2]. The compound is shipped at ambient temperature but must be refrigerated upon receipt to meet COA specifications [3].

Stability Storage Conditions Reference Material Handling

HPLC Purity Certification: Quantified Threshold for Regulatory Use

7-Chloromethyl 17R-Drospirenone reference standards are certified with a minimum HPLC purity of >95% (typical >98% for EP-certified batches) and are supplied with a Certificate of Analysis (COA) detailing actual purity, retention time, and chromatographic conditions [1]. In contrast, generic laboratory-grade chemicals or non-certified impurity preparations lack documented purity verification, introducing uncertainty in quantification. EP and USP guidelines require impurity reference standards to have known purity for accurate calculation of impurity levels in API batches; using a standard with unverified purity propagates error directly into impurity assay results [2]. The COA provides traceable evidence for regulatory submissions and method transfer .

Purity Specification Method Validation Quality Control

Absence of Pharmacological Activity: Functional Differentiation from Parent Drospirenone

7-Chloromethyl 17R-Drospirenone is a process-related impurity with no documented progestogenic, anti-mineralocorticoid, or anti-androgenic activity [1]. In contrast, drospirenone exhibits high affinity for the progesterone receptor (PR) and mineralocorticoid receptor (MR), with MR binding affinity significantly greater than progesterone (P4) and approximately five times that of aldosterone [2]. The absence of pharmacological activity in the chloromethyl impurity is a critical safety consideration; impurities are typically controlled to levels below ICH qualification thresholds (≤0.15% or ≤0.10% for genotoxic concerns) to avoid unintended biological effects [3]. The compound's value lies in its use as a marker for impurity control, not as a functional analog of drospirenone [4].

Impurity Safety Genotoxicity Pharmaceutical Quality

7-Chloromethyl 17R-Drospirenone: Evidence-Driven Application Scenarios for Procurement


Regulatory-Compliant Impurity Profiling in Drospirenone API Batch Release

Use 7-Chloromethyl 17R-Drospirenone (EP Impurity H) as a certified reference standard for quantification of this specific process-related impurity during drospirenone API release testing. The compound's EP designation and COA with certified purity (>95% HPLC) ensure compliance with ICH Q3A requirements and EP monograph specifications [1]. Substitution with the 17α-epimer (EP Impurity G) or non-chlorinated analogs will result in misidentification and inaccurate impurity level reporting, potentially triggering batch rejection or regulatory deficiency letters [2].

Analytical Method Development and Validation for ANDA Submissions

Employ 7-Chloromethyl 17R-Drospirenone as the reference marker during HPLC/UPLC method development for forced degradation studies and impurity profiling. The compound's unique chromatographic retention and mass spectrometric signature (ΔMW +36.46 Da vs non-chlorinated analogs, chlorine isotopic pattern) enable robust peak identification and method specificity demonstration required for ANDA validation reports [1]. The availability of comprehensive characterization data and COA documentation supports method transfer and regulatory acceptance [2].

Forced Degradation Studies to Establish Impurity Formation Pathways

Utilize 7-Chloromethyl 17R-Drospirenone as a marker in forced degradation (stress) studies of drospirenone drug substance. The compound is one of two epimeric lactones generated from drospirenone under acidic conditions, confirming its relevance as a potential degradation product [1]. Quantification of this impurity under various stress conditions (acid, base, oxidative, thermal, photolytic) provides critical data for establishing specification limits and shelf-life justification in regulatory filings [2].

Quality Control Reference Standard for Finished Product Testing

Incorporate 7-Chloromethyl 17R-Drospirenone as a system suitability standard or impurity marker in QC release testing of drospirenone-containing oral contraceptive formulations. The compound's EP certification ensures method performance consistency across multiple QC laboratories and manufacturing sites [1]. Use of a non-certified or incorrect epimeric standard introduces variability that may cause out-of-specification (OOS) results and costly investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloromethyl 17R-Drospirenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.